N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a thiazole-based compound featuring a 2,4-dichlorophenyl substituent at the 4-position of the thiazole ring and a 1,3-benzothiazole-2-carboxamide group at the 2-position. This structural motif is common in medicinal chemistry due to the bioactivity of thiazole and benzothiazole moieties, which are associated with anticancer, antimicrobial, and kinase-modulating properties . The compound’s synthesis typically involves coupling reactions between substituted thiazol-2-amine intermediates and activated carboxylic acid derivatives, as exemplified in related analogs .
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3OS2/c18-9-5-6-10(11(19)7-9)13-8-24-17(21-13)22-15(23)16-20-12-3-1-2-4-14(12)25-16/h1-8H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEWKTWDUDKDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The benzothiazole ring can be synthesized through a similar cyclization process involving ortho-aminothiophenol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole and benzothiazole derivatives.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:
Biology: It is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: Its chemical properties are exploited in the development of new materials and chemical processes, including the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2,4-dichlorophenyl group in the target compound contrasts with 3,4-dichlorophenyl in analogs . This positional isomerism may influence steric and electronic interactions with biological targets, such as kinases or receptors.
- Carboxamide Diversity : Replacement of the benzothiazole-carboxamide with simpler groups (e.g., cyclopropane, fluorinated benzamides) reduces molecular complexity but may diminish target affinity or selectivity .
- Synthetic Yields : Yields vary significantly (16–60%), with cyclopropanecarboxamide derivatives showing higher efficiency compared to fluorinated analogs .
Anticancer Activity
Antimicrobial and Anti-inflammatory Properties
- Biphenyl-Thiazolyl Derivatives : N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine demonstrates antimicrobial and antiproliferative activity, highlighting the role of extended aromatic systems .
Physicochemical Properties
- Thermal Stability : Related compounds (e.g., BT4 derivatives) exhibit high melting points (~375–380°C), suggesting thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
